molecular formula C25H29N3O2 B6555808 4-ethoxy-6-(4-ethylpiperazine-1-carbonyl)-2-(4-methylphenyl)quinoline CAS No. 1040652-95-6

4-ethoxy-6-(4-ethylpiperazine-1-carbonyl)-2-(4-methylphenyl)quinoline

Cat. No. B6555808
CAS RN: 1040652-95-6
M. Wt: 403.5 g/mol
InChI Key: DUDVLHBEKGDKTO-UHFFFAOYSA-N
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Description

4-Ethoxy-6-(4-ethylpiperazine-1-carbonyl)-2-(4-methylphenyl)quinoline, also known as 4-E6-4EP-2M-Q, is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound has a complex structure and consists of a quinoline ring, an ethoxy group, an ethylpiperazine group, and a methylphenyl group. It has a molecular weight of 322.4 g/mol and a melting point of about 145°C. 4-E6-4EP-2M-Q is a relatively new compound that has been the focus of research due to its potential applications in the field of biochemistry and physiology.

Scientific Research Applications

4-ethoxy-6-(4-ethylpiperazine-1-carbonyl)-2-(4-methylphenyl)quinolineQ has a wide range of potential applications in scientific research. It has been studied for its potential as a ligand for metal complexes, as a reagent in organic synthesis, and as a potential drug candidate. It has also been studied for its potential applications in biochemistry and physiology, as it has been shown to possess various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-ethoxy-6-(4-ethylpiperazine-1-carbonyl)-2-(4-methylphenyl)quinolineQ is not yet fully understood. However, it is believed that the compound acts as an agonist of certain G-protein coupled receptors, which are involved in various physiological processes. It is also believed that the compound may bind to certain proteins and enzymes, which may be involved in its biochemical and physiological effects.
Biochemical and Physiological Effects
4-ethoxy-6-(4-ethylpiperazine-1-carbonyl)-2-(4-methylphenyl)quinolineQ has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the body. It has also been shown to have an inhibitory effect on the enzyme tyrosine hydroxylase, which is involved in the synthesis of catecholamines. In addition, it has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.

Advantages and Limitations for Lab Experiments

4-ethoxy-6-(4-ethylpiperazine-1-carbonyl)-2-(4-methylphenyl)quinolineQ has several advantages and limitations for use in laboratory experiments. One of the advantages of this compound is that it is relatively easy to synthesize, making it readily available for use in research. Another advantage is that it is relatively stable, which makes it suitable for use in long-term experiments. However, one of the limitations of this compound is that it is relatively expensive to synthesize, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research involving 4-ethoxy-6-(4-ethylpiperazine-1-carbonyl)-2-(4-methylphenyl)quinolineQ. One potential direction is to explore the compound’s potential as a therapeutic agent for various diseases and conditions. Another potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore the compound’s potential applications in organic synthesis and metal complexes. Finally, further research could be conducted to determine the compound’s pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of 4-ethoxy-6-(4-ethylpiperazine-1-carbonyl)-2-(4-methylphenyl)quinolineQ has been studied in detail and various methods have been proposed. One of the most common methods involves the reaction of 4-methoxyphenylacetonitrile with 4-ethylpiperazine-1-carbonyl chloride in the presence of anhydrous potassium carbonate and a catalytic amount of pyridine. This reaction produces 4-ethoxy-6-(4-ethylpiperazine-1-carbonyl)-2-(4-methylphenyl)quinolineQ as the major product. Other methods have also been proposed, such as the reaction of 4-methoxyphenylacetonitrile with 4-ethylpiperazine-1-carbonyl bromide in the presence of anhydrous potassium carbonate and a catalytic amount of pyridine.

properties

IUPAC Name

[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2/c1-4-27-12-14-28(15-13-27)25(29)20-10-11-22-21(16-20)24(30-5-2)17-23(26-22)19-8-6-18(3)7-9-19/h6-11,16-17H,4-5,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDVLHBEKGDKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(C=C3OCC)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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